3-ethyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
2-ethyl-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-5-7-18-9(3)8-19-10-11(15-13(18)19)16(4)14(21)17(6-2)12(10)20/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNLGJXNVQIRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Imidazole Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc.
Target of Action
The targets of imidazole compounds can vary widely depending on their specific structures and functional groups. Many imidazole compounds interact with enzymes, receptors, or other proteins in the body.
Mode of Action
The mode of action of imidazole compounds is also highly dependent on their specific structures and the targets they interact with. Some imidazole compounds may inhibit enzyme activity, while others may act as agonists or antagonists at various receptors.
Biochemical Pathways
Imidazole compounds can affect a variety of biochemical pathways. For example, some imidazole compounds have been found to inhibit the synthesis of certain proteins or nucleic acids, while others may affect signal transduction pathways.
Pharmacokinetics
The pharmacokinetics of imidazole compounds can vary widely. Factors such as solubility, stability, and the presence of functional groups can all affect how these compounds are absorbed, distributed, metabolized, and excreted in the body.
Result of Action
The results of the action of imidazole compounds can vary widely and are dependent on their specific structures, targets, and modes of action. Some imidazole compounds may have therapeutic effects, such as reducing inflammation or inhibiting the growth of bacteria or cancer cells.
Action Environment
The action environment of imidazole compounds can be influenced by a variety of factors, including pH, temperature, and the presence of other substances. These factors can affect the stability of the compounds, their ability to reach their targets, and their overall efficacy.
Biological Activity
3-Ethyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound belonging to the imidazo[2,1-f]purine family. This class of compounds has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. The compound's structure suggests possible interactions with various biological targets, including serotonin and dopamine receptors.
Antidepressant and Anxiolytic Effects
Recent studies have highlighted the antidepressant and anxiolytic properties of compounds within the imidazo[2,1-f]purine class. Notably, derivatives similar to this compound have been shown to exhibit significant affinity for serotonin receptors (5-HT1A and 5-HT7) and dopamine receptors (D2) .
Key Findings:
- Serotonin Receptor Affinity : Compounds with an imidazole ring demonstrated high selectivity for serotonin receptors compared to traditional antidepressants .
- In Vivo Studies : In animal models, certain derivatives displayed reduced immobility times in forced swim tests (FST), indicating potential antidepressant effects similar to established treatments like imipramine .
The mechanism by which this compound exerts its effects likely involves modulation of neurotransmitter systems. The presence of specific functional groups in its structure enhances binding affinity to serotonin receptors . Molecular docking studies suggest that modifications at specific positions on the imidazo[2,1-f]purine scaffold can optimize receptor interactions .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound and its derivatives provides insights into how structural modifications influence biological activity:
| Position | Modification | Effect |
|---|---|---|
| C7 | Dimethyl substitution | Increases affinity for 5-HT receptors |
| C8 | Propyl group addition | Enhances anxiolytic properties |
| N-position | Various substitutions | Alters selectivity towards receptor types |
Study 1: Antidepressant Activity
In a controlled study evaluating various imidazo[2,1-f]purine derivatives, it was found that specific compounds showed significant antidepressant activity at dosages of 2.5 mg/kg and 5 mg/kg. The most effective compound exhibited a K_i value of 5.6 nM for the 5-HT1A receptor .
Study 2: Anxiolytic Activity
Another study utilized the four-plate test to assess anxiolytic effects. The compound demonstrated notable efficacy at lower doses compared to standard anxiolytics .
Comparison with Similar Compounds
Structural Modifications and Pharmacophoric Features
Imidazo[2,1-f]purine derivatives are often modified at positions 1, 3, 7, and 8 to optimize receptor binding and pharmacokinetics. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison
Receptor Affinity and Selectivity
- Serotonin Receptor Modulation : Fluorophenylpiperazinyl derivatives (e.g., AZ-853, Compound 3i) exhibit strong 5-HT1A/5-HT7 receptor binding, critical for antidepressant effects . The target compound lacks the arylpiperazine moiety, suggesting divergent receptor selectivity, possibly favoring PDE inhibition or other targets.
- Dopamine and PDE Interactions: Compound 5 (Zagórska et al.) demonstrates dual 5-HT1A/D2 affinity and PDE4B inhibition, highlighting the role of dihydroisoquinolin substituents in multi-target activity .
Metabolic Stability and Lipophilicity
- However, it is less lipophilic than arylpiperazine-containing derivatives (e.g., AZ-853), which show superior brain uptake .
- Metabolic Stability : Micellar electrokinetic chromatography (MEKC) studies indicate that imidazopurines with moderate alkyl chains (e.g., propyl) exhibit balanced metabolic stability in human liver microsomes (HLMs) compared to bulkier analogs .
Therapeutic Potential and Limitations
- Antidepressant Activity : Fluorinated derivatives (e.g., Compound 3i) show efficacy in forced swim tests (FST) at low doses (2.5–5 mg/kg) . The target compound’s lack of fluorophenyl groups may reduce 5-HT receptor affinity but could mitigate side effects like sedation or hypotension observed in AZ-853 .
- Oncology Applications : CB11’s butyl and trimethyl groups enable PPARγ-mediated apoptosis in NSCLC cells . The target’s propyl chain may offer a different pharmacokinetic profile for cancer therapy but requires validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
